molecular formula C5H14ClNO2S2 B13725458 S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride

Cat. No.: B13725458
M. Wt: 219.8 g/mol
InChI Key: JTJMHLNGRWRKJE-UHFFFAOYSA-N
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Description

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a methanesulfonothioate group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride typically involves the reaction of dimethylaminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological molecules, leading to various effects. The sulfonothioate group can undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in diverse biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Aminoethyl) methanesulfonothioate
  • 2-(Dimethylamino)ethyl methanesulfonate hydrochloride
  • Dimethylethanolamine

Uniqueness

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C5H14ClNO2S2

Molecular Weight

219.8 g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride

InChI

InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H

InChI Key

JTJMHLNGRWRKJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSS(=O)(=O)C.Cl

Origin of Product

United States

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